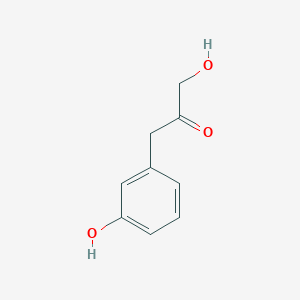
1-Hydroxy-3-(3-hydroxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-3-(3-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H10O3 It is a phenolic ketone, characterized by the presence of both hydroxyl and carbonyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Hydroxy-3-(3-hydroxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation, followed by dehydration and subsequent reduction to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon or platinum oxide may be employed to facilitate the reduction step, ensuring high efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1-Hydroxy-3-(3-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert hydroxyl groups into halides.
Major Products Formed
Oxidation: 3-Hydroxyphenylacetic acid or 3-hydroxybenzaldehyde.
Reduction: 1,3-Dihydroxy-3-phenylpropan-2-one.
Substitution: 3-Hydroxyphenylpropyl halides.
Aplicaciones Científicas De Investigación
1-Hydroxy-3-(3-hydroxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers and resins, as well as in the formulation of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-3-(3-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbonyl groups enable the compound to form hydrogen bonds and participate in redox reactions, modulating the activity of target proteins and influencing cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-1-phenylpropan-1-one: Similar structure but lacks the additional hydroxyl group on the phenyl ring.
4-Hydroxyphenylacetone: Similar structure but with the hydroxyl group in the para position relative to the carbonyl group.
1-(3-Hydroxyphenyl)-2-propanone: Similar structure but with the hydroxyl group on the phenyl ring in a different position.
Uniqueness
1-Hydroxy-3-(3-hydroxyphenyl)propan-2-one is unique due to the presence of two hydroxyl groups and a carbonyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
183298-66-0 |
|---|---|
Fórmula molecular |
C9H10O3 |
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
1-hydroxy-3-(3-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H10O3/c10-6-9(12)5-7-2-1-3-8(11)4-7/h1-4,10-11H,5-6H2 |
Clave InChI |
KQTYGRSUOQHERG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)CC(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


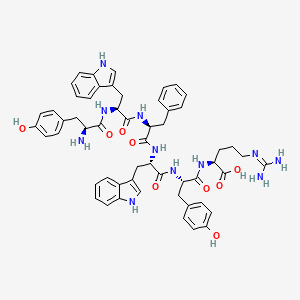
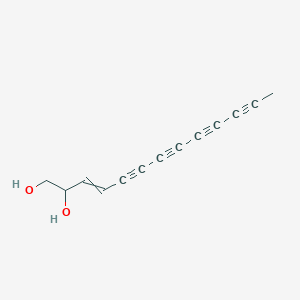

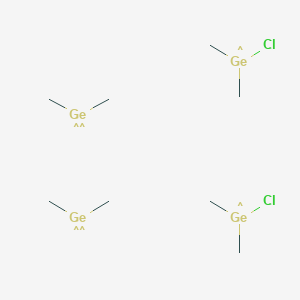
![N,N'-(Ethane-1,2-diyl)bis[2-(aminooxy)acetamide]](/img/structure/B12556205.png)
![4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12556212.png)
![2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine](/img/structure/B12556216.png)
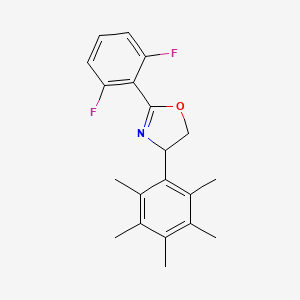
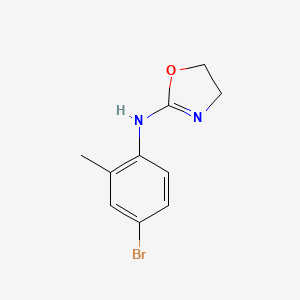
![Methanone, (2,4-difluorophenyl)[4-(2,4-difluorophenyl)-2-thiazolyl]-](/img/structure/B12556238.png)
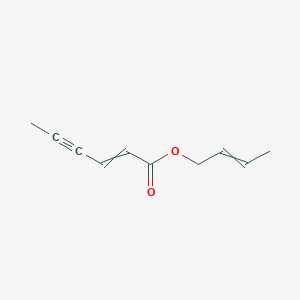

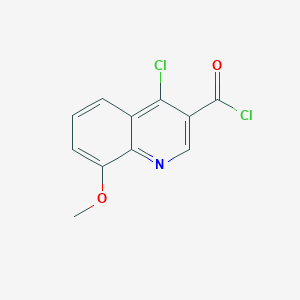
![2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B12556263.png)
